

4-Chlorophenyl trifluoromethanesulfonate synthesis from 4-chlorophenol

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Compound of Interest

Compound Name:	4-Chlorophenyl trifluoromethanesulfonate
Cat. No.:	B1348846

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An In-depth Technical Guide to the Synthesis of **4-Chlorophenyl Trifluoromethanesulfonate** from 4-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **4-chlorophenyl trifluoromethanesulfonate** from 4-chlorophenol. This transformation is a critical step in various synthetic pathways, particularly in the development of pharmaceutical intermediates and other fine chemicals. The document details established experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The information compiled herein is intended to equip researchers and professionals in drug development with the necessary knowledge to safely and efficiently perform this chemical synthesis.

Introduction

4-Chlorophenyl trifluoromethanesulfonate, a member of the aryl triflate family, serves as a versatile intermediate in organic synthesis. Aryl triflates are excellent substrates for a variety of palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.^[1] The conversion of phenols to triflates enhances their reactivity, transforming the hydroxyl group into a good leaving group. This guide focuses on the

prevalent and efficient method for synthesizing **4-chlorophenyl trifluoromethanesulfonate** from the readily available starting material, 4-chlorophenol.

Reaction and Mechanism

The most common method for the preparation of aryl triflates involves the reaction of a phenol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf_2O) in the presence of a base.^{[1][2]} The base, typically pyridine or triethylamine, serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic sulfur atom of the triflic anhydride, displacing a triflate anion and forming the desired aryl triflate.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative and reliable experimental protocol for the synthesis of **4-chlorophenyl trifluoromethanesulfonate**.^[3]

Parameter	Value	Reference
Starting Material	4-Chlorophenol	[3]
Molar Mass (g/mol)	128.56	
Amount (g)	13.2	[3]
Moles (mmol)	102.5	[3]
Reagents		
Triflic Anhydride (mL)	18.7	[3]
Moles (mmol)	111.3	[3]
Pyridine (mL)	9.1	[3]
Moles (mmol)	112.5	[3]
Methylene Chloride (mL)	125	[3]
Product	4-Chlorophenyl trifluoromethanesulfonate	[3]
Molar Mass (g/mol)	260.62	[4][5]
Yield (g)	25.7	[3]
Yield (%)	96%	[3]
Purity	>95% (after purification)	[1]

Experimental Protocol

The following detailed experimental protocol is adapted from a well-established procedure.[3]

Materials:

- 4-Chlorophenol (13.2 g, 102.5 mmol)
- Methylene chloride (CH_2Cl_2) (125 mL)
- Pyridine (9.1 mL, 112.5 mmol)

- Triflic anhydride ($\text{ Tf}_2\text{O}$) (18.7 mL, 111.3 mmol)
- Water (H_2O) (75 mL)
- 0.2 N Hydrochloric acid (HCl) (75 mL)
- Brine (saturated NaCl solution) (75 mL)
- Silica gel (63 g)
- 5% Ethyl acetate in hexanes

Equipment:

- 250-mL three-necked flask
- Teflon-coated thermocouple
- Nitrogen bubbler
- Septum
- Teflon-coated magnetic stir bar
- Syringes
- Ice/methanol cooling bath
- 500-mL separatory funnel
- Rotary evaporator
- 150-mL filter funnel

Procedure:

- Reaction Setup: In a 250-mL three-necked flask equipped with a magnetic stir bar, thermocouple, and nitrogen bubbler, dissolve 4-chlorophenol (13.2 g, 102.5 mmol) in methylene chloride (125 mL) at room temperature.[3]

- Addition of Base: Add pyridine (9.1 mL, 112.5 mmol) to the solution via syringe.[3]
- Cooling: Cool the reaction mixture to -10°C using an ice/methanol bath.[3]
- Addition of Triflic Anhydride: Add triflic anhydride (18.7 mL, 111.3 mmol) dropwise via syringe, ensuring the internal temperature remains below -2°C.[3]
- Reaction: Stir the mixture for 1 hour at -10°C, then allow it to warm to room temperature.[3]
- Quenching: Add water (75 mL) to the reaction mixture and stir for 15 minutes.[3]
- Workup: Transfer the mixture to a 500-mL separatory funnel. Separate the layers and wash the organic (lower) layer sequentially with 0.2 N HCl (75 mL), water (75 mL), and brine (75 mL).[3]
- Concentration: Concentrate the organic layer to a yellow oil using a rotary evaporator.[3]
- Purification: Dilute the yellow oil with 25 mL of 5% ethyl acetate in hexanes and filter it through a plug of silica gel (63 g, pre-wetted with 5% ethyl acetate in hexanes). Wash the silica gel with additional 5% ethyl acetate in hexanes (250 mL) until the product is no longer detected in the filtrate.[3]
- Final Product: Concentrate the filtrate via rotary evaporation to obtain **4-chlorophenyl trifluoromethanesulfonate** as a clear, colorless liquid (25.7 g, 96% yield).[3]

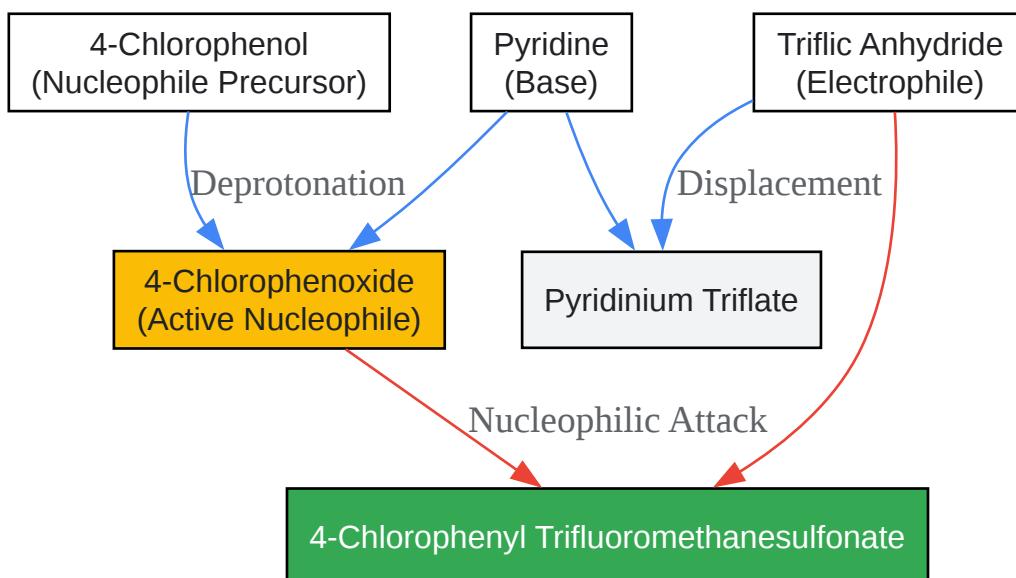
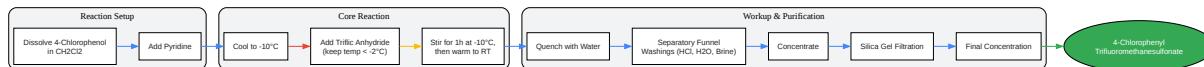
Characterization Data

The synthesized **4-chlorophenyl trifluoromethanesulfonate** can be characterized using standard analytical techniques.

- ^1H NMR (400 MHz, CDCl_3): δ 7.43 – 7.41 (m, 2H), 7.24 – 7.22 (m, 2H).[6]
- ^{13}C NMR (101 MHz, CDCl_3): δ 147.9, 134.3, 130.3, 123.5, 122.7, 117.2 (q, $J = 320.7$ Hz, CF_3).[6]

Visualized Workflow and Logic

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps of the reaction.



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